methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate
CAS No.: 869080-81-9
Cat. No.: VC8446308
Molecular Formula: C19H15ClO5
Molecular Weight: 358.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869080-81-9 |
|---|---|
| Molecular Formula | C19H15ClO5 |
| Molecular Weight | 358.8 g/mol |
| IUPAC Name | methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxypropanoate |
| Standard InChI | InChI=1S/C19H15ClO5/c1-11(18(21)23-2)24-15-8-5-13-9-16(19(22)25-17(13)10-15)12-3-6-14(20)7-4-12/h3-11H,1-2H3 |
| Standard InChI Key | ZYJJAOGCMCGXMR-UHFFFAOYSA-N |
| SMILES | CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |
Introduction
Synthesis Pathway
The synthesis of methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves the following steps:
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Preparation of Chromone Core:
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The chromone nucleus can be synthesized via Pechmann condensation using resorcinol and ethyl acetoacetate under acidic conditions.
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Functionalization at specific positions (e.g., hydroxylation at C7) is achieved through regioselective reactions.
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Formation of the Ether Linkage:
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The hydroxyl group at the 7th position of the chromone is reacted with methyl 2-bromo-propanoate in the presence of a base (e.g., potassium carbonate) to form the ether bond.
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Introduction of Aryl Chloride:
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The chlorophenyl group is introduced via electrophilic substitution or coupling reactions.
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Purification:
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The final product is purified using column chromatography or recrystallization techniques.
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Spectroscopic Characterization
The compound's structure can be confirmed using various spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| 1H NMR | Signals corresponding to aromatic protons (~7–8 ppm), ester protons (~3–4 ppm). |
| 13C NMR | Peaks for carbonyl carbons (~160–180 ppm) and aromatic carbons (~120–140 ppm). |
| Mass Spectrometry | Molecular ion peak at m/z = 358.77, confirming molecular weight. |
| UV-Vis Spectroscopy | Absorption maxima around 300–350 nm due to π→π* transitions in the chromone core. |
Biological Significance
Chromone derivatives are known for their pharmacological activities, and this compound is no exception. Potential applications include:
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Antioxidant Activity:
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The chromone core can scavenge free radicals, making it a potential candidate for treating oxidative stress-related diseases.
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Anticancer Properties:
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Derivatives with halogenated phenyl groups often exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.
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Anti-inflammatory Effects:
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Chromones are known to inhibit enzymes like cyclooxygenase (COX), reducing inflammation.
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Antimicrobial Activity:
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The ester group may enhance membrane permeability, allowing the compound to act against bacterial or fungal strains.
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Applications in Medicinal Chemistry
This compound serves as a building block for developing new drugs due to its versatile functional groups and biological activity. It has potential applications in:
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Designing enzyme inhibitors (e.g., COX inhibitors).
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Developing anticancer agents targeting DNA or protein interactions.
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Synthesizing derivatives with improved pharmacokinetics through ester hydrolysis or modification.
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